

Application Notes and Protocols: Investigating the Antimicrobial Spectrum of (+)Oxypeucedanin Methanolate

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Compound of Interest		
Compound Name:	(+)-Oxypeucedanin methanolate	
Cat. No.:	B15570229	Get Quote

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Abstract

(+)-Oxypeucedanin methanolate is a furanocoumarin that has been investigated for various biological activities. While its anti-inflammatory properties are documented, its specific antimicrobial spectrum remains largely uncharacterized.[1][2][3] These application notes provide a comprehensive framework for researchers to systematically investigate the antibacterial and antifungal properties of (+)-Oxypeucedanin methanolate. The protocols outlined below describe standard methodologies for determining its in vitro antimicrobial activity, including initial screening and quantitative assessment of inhibitory concentrations.

Introduction

Furanocoumarins are a class of organic compounds produced by a variety of plants, known for their diverse biological activities.[4] (+)-Oxypeucedanin methanolate, a derivative of oxypeucedanin, has been noted for its potential anti-inflammatory effects through the suppression of nitric oxide (NO) production and the expression of proinflammatory genes like iNOS and TNF-α.[2][3] However, there is a significant gap in the scientific literature regarding its direct antimicrobial properties. While some studies suggest potential antimicrobial effects for furanocoumarins as a class, specific data for (+)-Oxypeucedanin methanolate is lacking.[1][5] One study on the related compound oxypeucedanin found no significant antipathogenic activity.



These protocols are designed to provide a robust methodology for determining the antimicrobial spectrum of novel or uncharacterized natural products like **(+)-Oxypeucedanin methanolate**.

Data Presentation: Antimicrobial Activity of Furanocoumarins

Currently, there is no publicly available quantitative data on the antimicrobial spectrum of (+)-Oxypeucedanin methanolate. To provide a reference point, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the related compound, Oxypeucedanin. Researchers can use a similar format to tabulate their findings for (+)-Oxypeucedanin methanolate.

Microorganism	Strain	MIC (mg/mL)	MBC (mg/mL)	Reference
Bacillus cereus	N/A	2.00 ± 0.03	4.00 ± 0.06	[6]
Mycobacterium tuberculosis (multidrug- resistant)	N/A	0.064	N/A	[6]
Staphylococcus aureus	N/A	0.256	N/A	[6]

N/A: Not Available

Experimental Protocols

The following protocols are standard methods for assessing the antimicrobial activity of natural compounds.[7][8]

Preparation of (+)-Oxypeucedanin Methanolate Stock Solution

Compound Information:



• Name: (+)-Oxypeucedanin methanolate

CAS Number: 52939-12-5[1][9]

Molecular Formula: C17H18O6[1][9]

Molecular Weight: 318.32 g/mol [1][9]

- Solvent Selection: Due to the lipophilic nature of many furanocoumarins, a suitable organic solvent such as dimethyl sulfoxide (DMSO) is recommended for initial dissolution.
- Procedure:
 - 1. Accurately weigh a desired amount of (+)-Oxypeucedanin methanolate powder.
 - 2. Dissolve the compound in the minimum required volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
 - 3. Ensure complete dissolution by vortexing.
 - 4. Sterilize the stock solution by filtering it through a 0.22 μ m syringe filter into a sterile container.
 - 5. Store the stock solution at -20°C.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

- Materials:
 - Sterile 96-well microtiter plates
 - Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)



- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- (+)-Oxypeucedanin methanolate stock solution
- Positive control (standard antibiotic/antifungal)
- Negative control (broth and DMSO without the compound)
- Growth indicator dye (e.g., Resazurin, optional)[7]
- Procedure:
 - 1. Add 100 µL of sterile broth to all wells of a 96-well plate.
 - 2. Add 100 μL of the **(+)-Oxypeucedanin methanolate** stock solution to the first well of a row and mix well.
 - 3. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard 100 μ L from the last well.
 - 4. Repeat this process for the positive control in a separate row.
 - 5. Prepare a growth control well (broth and inoculum) and a sterility control well (broth only).
 - 6. Add 10 μ L of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 μ L.
 - 7. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
 - 8. After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
 - 9. If using a growth indicator, add it to each well and incubate for a further period according to the dye's protocol. A color change will indicate microbial growth.

Agar Disk Diffusion Assay (Qualitative Screening)



This is a preliminary, qualitative method to assess the antimicrobial activity of a compound.[7]

Materials:

- Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
- Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
- Sterile cotton swabs
- Sterile filter paper disks (6 mm diameter)
- (+)-Oxypeucedanin methanolate solution of a known concentration
- Positive control (disk with a standard antibiotic/antifungal)
- Negative control (disk with the solvent, e.g., DMSO)

Procedure:

- 1. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the standardized microbial suspension to create a lawn.
- 2. Allow the plate to dry for a few minutes.
- 3. Aseptically place sterile filter paper disks onto the agar surface.
- 4. Pipette a fixed volume (e.g., 10 μ L) of the **(+)-Oxypeucedanin methanolate** solution onto a disk.
- 5. Apply the positive and negative controls to their respective disks.
- 6. Incubate the plates under appropriate conditions.
- 7. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

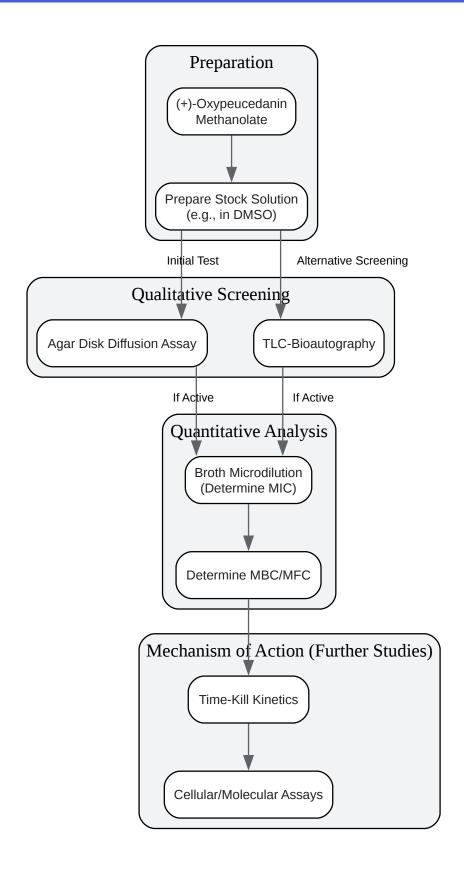
Visualizations



Experimental Workflow

The following diagram illustrates a general workflow for screening and evaluating the antimicrobial activity of a natural product like **(+)-Oxypeucedanin methanolate**.





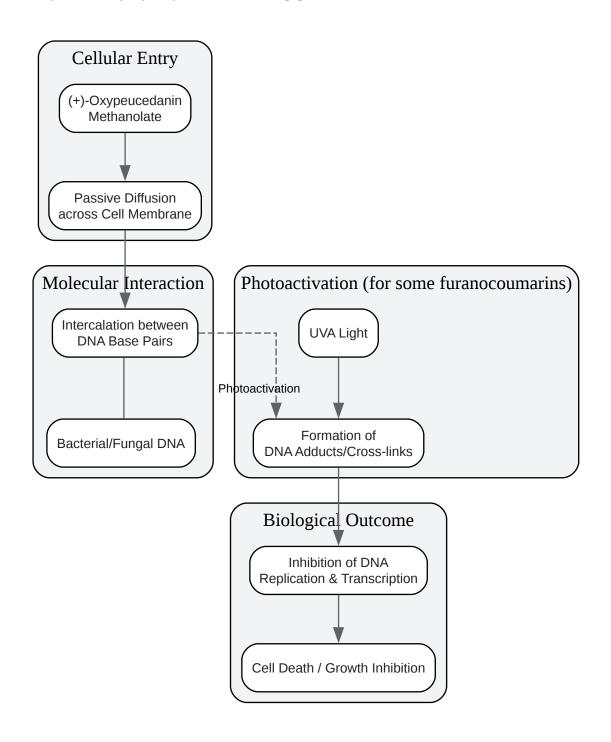
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Caption: General workflow for antimicrobial screening of a natural product.



Potential Mechanism of Action for Furanocoumarins

While the specific antimicrobial signaling pathways of **(+)-Oxypeucedanin methanolate** are unknown, furanocoumarins, in general, are known to exert biological effects through DNA interaction, particularly upon photoactivation.[4]



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Caption: Postulated mechanism of action for furanocoumarins involving DNA interaction.

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